molecular formula C22H22O11 B191417 Homoplantaginin CAS No. 17680-84-1

Homoplantaginin

Cat. No.: B191417
CAS No.: 17680-84-1
M. Wt: 462.4 g/mol
InChI Key: GCLAFEGUXXHIFT-IWLDQSELSA-N
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Description

Homoplantaginin is a flavonoid glycoside derived from the traditional Chinese medicine Salvia plebeia R. Br. It has garnered significant attention due to its potent anti-inflammatory and antioxidant properties. This compound has shown promise in protecting vascular endothelial cells and inhibiting atherosclerosis .

Mechanism of Action

Homoplantaginin, a flavonoid derived from the traditional Chinese medicine Salvia plebeia, has been recognized for its anti-inflammatory and antioxidant properties . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

this compound primarily targets the TNF-α and IL-6 mRNA expression, IKKβ, and NF-κB phosphorylation . These targets play a crucial role in inflammatory responses and oxidative stress, making this compound a potential therapeutic agent for conditions associated with inflammation and oxidative damage .

Mode of Action

this compound interacts with its targets by inhibiting their activity. Specifically, it inhibits TNF-α and IL-6 mRNA expression, IKKβ, and NF-κB phosphorylation . This inhibition results in a decrease in inflammation and oxidative stress, contributing to its therapeutic effects .

Biochemical Pathways

this compound affects several biochemical pathways. It reduces the concentration of Ca 2+ by blocking the store-operated calcium entry (SOCE) channel in human umbilical vein endothelial cells (HUVECs) . It also resists endoplasmic reticulum stress (ERS) activation by down-regulating ERS-related proteins expression . Furthermore, it promotes Nrf2 nuclear translocation and increases the anti-oxidation downstream HO-1 protein level .

Pharmacokinetics

this compound is rapidly absorbed after oral administration, with a Tmax of 16.00±8.94 minutes . It reaches a mean Cmax between 0.77 and 1.27 nmol/mL . The absolute oral bioavailability of this compound is calculated to be only 075% . This poor bioavailability may be attributed to the biotransformation of this compound by rat intestinal bacteria .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It increases the levels of nitric oxide (NO) and phospho-endothelial nitric oxide synthase (p-eNOS) in a dose-dependent manner . It also restores acetylcholine-mediated endothelium-dependent vasodilation . Moreover, it inhibits apoptosis and the increased level of ICAM-1 and VCAM-1 in oxLDL-stimulated HUVECs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, high glucose levels can induce vascular endothelial dysfunction, which this compound can alleviate by inhibiting SOCE channel and ERS . .

Biochemical Analysis

Biochemical Properties

Homoplantaginin interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit apoptosis and the increased level of ICAM-1 and VCAM-1 in oxLDL-stimulated HUVECs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to inhibit the increase in ROS production, phosphorylation of ERK, and nuclear translocation of NF-κB in HUVECs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoplantaginin can be synthesized through various chemical reactions involving flavonoid glycosides. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of this compound typically involves extraction from Salvia plebeia R. Br. This process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Homoplantaginin undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products Formed:

Scientific Research Applications

Homoplantaginin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid glycosides and their reactions.

    Biology: Investigated for its protective effects on vascular endothelial cells and its role in inhibiting atherosclerosis.

    Medicine: Explored for its potential in treating inflammatory diseases and oxidative stress-related conditions.

    Industry: Utilized in the development of antioxidant and anti-inflammatory products

Comparison with Similar Compounds

Homoplantaginin is unique among flavonoid glycosides due to its specific molecular structure and potent biological activities. Similar compounds include:

    Dihydrohomoplantagin: Another flavonoid glycoside from Salvia plebeia R. Br. with similar protective effects on vascular endothelial cells.

    Hesperetin: A flavonoid with antioxidant properties.

    Naringenin: Known for its anti-inflammatory effects.

    Eriodictyol: Exhibits both antioxidant and anti-inflammatory activities

This compound stands out due to its dual activation of the Nrf2 pathway and inhibition of the NF-κB pathway, making it a promising candidate for further research and therapeutic development.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLAFEGUXXHIFT-IWLDQSELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415733
Record name Homoplantaginin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17680-84-1
Record name Homoplantaginin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17680-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoplantaginin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoplantaginin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOPLANTAGININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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